- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)
97753-82-7 structure
Product Name:5-Bromo-3-indolyl β-D-galactopyranoside
CAS 번호:97753-82-7
MF:C14H16BrNO6
메가와트:374.183943748474
MDL:MFCD00063691
CID:61912
PubChem ID:87561701
Update Time:2025-11-06
5-Bromo-3-indolyl β-D-galactopyranoside 화학적 및 물리적 성질
이름 및 식별자
-
- 5-Bromo-3-indolyl-beta-D-galactopyranoside
- 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]
- 5-Bromo-3-indolyl-β-D-galactopyranoside
- 5-Bromoindol-3-yl-β-D-galactoside
- -<small>D<
- 5-Bromo-3-indolyl-b-D-galactopyranoside
- 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE
- acirc-D-galactoside
- BLUE-GAL
- BLUO-GAL
- 5-Bromo-3-indolyl β-D-galactopyranoside
- Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)
- C14H16BrNO6
- 5-Brig
- (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Blue gal
- 5-Bromo-3-indolyl-beta-galactoside
- BIMB1030
- KM3453
- GC1105
- 5-Bromo-3-indolyl b-D-galactopyranoside
- AK117469
- AX8102881
- W0425
- 753B827
- 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H
- 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)
- D
- Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)
- MFCD00063691
- DTXSID50869306
- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)
- 5-Bromo-3-indolyl beta -D-galactopyranoside
- HY-137276
- (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- SCHEMBL1160155
- 97753-82-7
- B-8900
- A-D-galactopyranoside
- 5-Bromo-3-indolyl beta-D-galactopyranoside
- LINMATFDVHBYOS-MBJXGIAVSA-N
- CS-0137503
- Bluo-Gal, reagent for selection of recombinant bacterial clones
- C16853
- 5-Bromo-3-indoxyl-beta-D-galactopyranoside
- AKOS016010516
- 5-Bromo-1H-indol-3-yl hexopyranoside
- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%
- AS-64090
- 5-Bromo-3-indolyl
- (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl
-
- MDL: MFCD00063691
- 인치: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1
- InChIKey: LINMATFDVHBYOS-MBJXGIAVSA-N
- 미소: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br
계산된 속성
- 정밀분자량: 373.01600
- 동위원소 질량: 373.016
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 5
- 수소 결합 수용체 수량: 6
- 중원자 수량: 22
- 회전 가능한 화학 키 수량: 3
- 복잡도: 388
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 5
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 115
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.6
실험적 성질
- 색과 성상: 베이지 가루
- 밀도: 1.824
- 융해점: Not available
- 비등점: 646.6°C at 760 mmHg
- 플래시 포인트: 344.9°C
- 굴절률: 1.73
- 용해도: DMF: soluble
- 수용성: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).
- PSA: 115.17000
- LogP: 0.10910
- 비선광도: -34.5 º (c=1% in DMF/H2O 1:1)
- 광학 활성: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1
- 용해성: 미확정
- 증기압: Not available
5-Bromo-3-indolyl β-D-galactopyranoside 보안 정보
- 신호어:warning
- 피해 선언: H303 삼키는 것은 해로울 수 있다 + H313 피부 접촉은 해로울 수 있다 + h333 흡입은 몸에 해로울 수 있다
- 경고성 성명: P264 치료 후 철저한 청소 + P280 보호장갑 착용 / 보호복 착용 / 고글 착용 / 보호면 착용 + P305 만약 그것이 눈 + P351 물에 들어가 몇 분 동안 꼼꼼히 씻는다 + P338 콘택트렌즈 (있을 경우) 를 제거하고 조작하기 쉽다. 계속 씻는다 + P337 눈 자극이 지속되면 + P313 의료 조언을 구하다 / 관리
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 20/21/22-36/37/38
- 보안 지침: S22-S24/25
- 규제 조건 코드:Q 클래스 (설탕, 알칼리, 항생제, 호르몬)
-
위험물 표지:
- 저장 조건:−20°C
- 위험 용어:R20/21/22
5-Bromo-3-indolyl β-D-galactopyranoside 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
?? ?? ??:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
5-Bromo-3-indolyl β-D-galactopyranoside 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862242-100mg |
Bluo-Gal |
97753-82-7 | ≥98% | 100mg |
¥760.00 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-100mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | 98.0%(LC) | 100mg |
¥830.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-20mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | 98.0%(LC) | 20mg |
¥265.0 | 2022-05-30 | |
| Matrix Scientific | 099990-250mg |
5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |
97753-82-7 | 95+% | 250mg |
$435.00 | 2023-09-09 | |
| Matrix Scientific | 099990-1g |
5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |
97753-82-7 | 95+% | 1g |
$975.00 | 2023-09-09 | |
| abcr | AB353564-250 mg |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 250 mg |
€91.10 | 2023-07-19 | |
| abcr | AB353564-1 g |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 1 g |
€174.90 | 2023-07-19 | |
| abcr | AB353564-5 g |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 5 g |
€550.00 | 2023-07-19 | |
| TRC | B688748-25mg |
5-Bromo-3-indolyl β-D-Galactopyranoside |
97753-82-7 | 25mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B688748-50mg |
5-Bromo-3-indolyl β-D-Galactopyranoside |
97753-82-7 | 50mg |
$ 110.00 | 2023-04-18 |
5-Bromo-3-indolyl β-D-galactopyranoside 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
참조
합성 방법 2
반응 조건
1.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
참조
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
합성 방법 3
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
참조
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
합성 방법 4
반응 조건
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
참조
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
합성 방법 5
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
참조
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
합성 방법 6
반응 조건
1.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
1.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Amberlite IR 120 ; neutralized
참조
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
합성 방법 7
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
참조
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
합성 방법 8
반응 조건
1.1 Solvents: Methanol ; 2 h, 40 - 45 °C
1.2 Reagents: Water ; 2 h, 5 °C
2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Water ; 2 h, 5 °C
2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
참조
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
합성 방법 9
반응 조건
1.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
참조
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
1.2 overnight, rt
1.3 Reagents: Water
2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
참조
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
합성 방법 11
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Solvents: Methanol ; 2 h, 40 - 45 °C
2.2 Reagents: Water ; 2 h, 5 °C
3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
1.2 overnight, rt
1.3 Reagents: Water
2.1 Solvents: Methanol ; 2 h, 40 - 45 °C
2.2 Reagents: Water ; 2 h, 5 °C
3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
참조
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
합성 방법 12
반응 조건
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Solvents: Methanol ; 2 h, 40 - 45 °C
3.2 Reagents: Water ; 2 h, 5 °C
4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Solvents: Methanol ; 2 h, 40 - 45 °C
3.2 Reagents: Water ; 2 h, 5 °C
4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
참조
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
합성 방법 13
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Solvents: Methanol ; 2 h, 40 - 45 °C
4.2 Reagents: Water ; 2 h, 5 °C
5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Solvents: Methanol ; 2 h, 40 - 45 °C
4.2 Reagents: Water ; 2 h, 5 °C
5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
참조
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
5-Bromo-3-indolyl β-D-galactopyranoside Raw materials
- 2-Acetamido-5-bromobenzoic acid
- methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate
- 6-bromo-1H-3,1-benzoxazine-2,4-dione
- 1H-Indole,1-acetyl-5-bromo-3-[(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)oxy]- (9CI)
- Methyl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate
- 2-Propen-1-yl 5-bromo-2-[[2-oxo-2-(2-propen-1-yloxy)ethyl]amino]benzoate
- 2-Amino-5-bromobenzoic acid
- [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate
- 2-Bromo-acetic Acid 2-Propen-1-yl Ester
- 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester
- 2-Propen-1-yl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate
- 2-Propen-1-yl 5-bromo-3-hydroxy-1H-indole-2-carboxylate
- 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate
- Benzoic acid, 5-bromo-2-[(2-methoxy-2-oxoethyl)amino]-, methyl ester
5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products
5-Bromo-3-indolyl β-D-galactopyranoside 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
주문 번호:A845746
인벤토리 상태:in Stock
재다:1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:07
가격 ($):436.0
Email:sales@amadischem.com
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
골드 회원
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
주문 번호:G01040004
인벤토리 상태:in Stock
재다:1g;5g;25g
순결:98%
마지막으로 업데이트된 가격 정보:Monday, 4 August 2025 16:35
가격 ($):inquiry
Email:sales@geneseqtools.com
5-Bromo-3-indolyl β-D-galactopyranoside 관련 문헌
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside) 관련 제품
- 126787-65-3(Indoxyl β-D-Galactopyranoside)
- 7240-90-6(X-GAL)
- 198402-60-7(5-Bromo-6-chloro-3-indoxyl-α-D-galactopyranoside)
- 125229-64-3(5-Bromo-4-chloro-3-indolyl a-D-Mannopyranoside)
- 177966-52-8(5-Bromo-4-chloro-3-indolyl beta-D-cellobioside)
- 93863-88-8(5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside)
- 107021-38-5(5-Bromo-4-chloro-3-indolyl α-D-Galactopyranoside)
- 15548-60-4((2S,3R,4S,5S,6R)-2-(5-Bromo-4-chloro-1H-indol-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol)
- 487-60-5(Indican)
- 16934-09-1(5-Bromo-3-indolyl b-D-glucopyranoside)